(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one
Description
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a complex organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a methoxyphenyl group and a nitrophenyl group
Properties
CAS No. |
920798-42-1 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(6S)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-8-2-13(3-9-16)10-19-11-17(25-12-18(19)21)14-4-6-15(7-5-14)20(22)23/h2-9,17H,10-12H2,1H3/t17-/m1/s1 |
InChI Key |
VSWBJYUWXVZCGE-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Nitration: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholinones.
Scientific Research Applications
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-aminophenyl)morpholin-3-one
- (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-chlorophenyl)morpholin-3-one
Uniqueness
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Biological Activity
The compound (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 920798-42-1 |
| Molecular Formula | C18H18N2O5 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | VSWBJYUWXVZCGE-QGZVFWFLSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Ring: Reaction of diethanolamine with an alkylating agent under basic conditions.
- Introduction of the Methoxyphenyl Group: Nucleophilic substitution using 4-methoxybenzyl chloride.
- Nitration: Introduction of the nitrophenyl group using concentrated nitric acid and sulfuric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its Minimum Inhibitory Concentration (MIC), it was found to have varying effects against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 250 | 500 | Moderate |
| Escherichia coli | 500 | 1000 | Mild |
| Pseudomonas aeruginosa | >1000 | >1000 | No activity |
These results suggest that the compound is particularly effective against Gram-positive bacteria while showing limited efficacy against Gram-negative strains, likely due to differences in cell wall structure .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Line MCF-7
- IC50 Value: Approximately 20 µM
- Mechanism: Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to its structural components:
- The nitrophenyl group can undergo reduction within biological systems, generating reactive intermediates that interact with cellular components.
- The methoxyphenyl group enhances membrane permeability, facilitating cellular uptake.
Interaction with Molecular Targets
The compound has been shown to interact with various molecular targets involved in cell signaling pathways and metabolic processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
To better understand its unique properties, we compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-aminophenyl)morpholin-3-one | Moderate antimicrobial activity |
| (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-chlorophenyl)morpholin-3-one | Higher cytotoxicity in cancer cells |
The presence of both methoxy and nitro groups in this compound is crucial for its distinct biological activities compared to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
